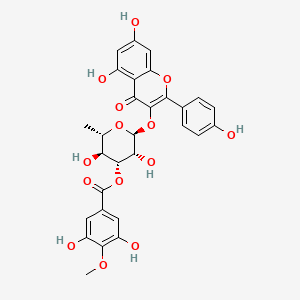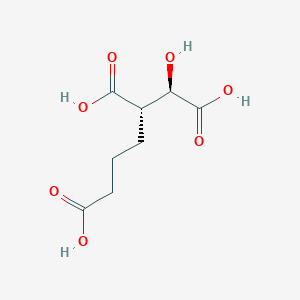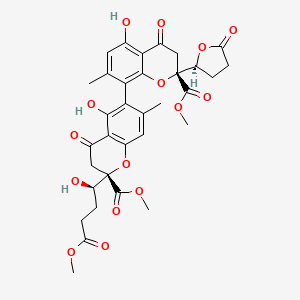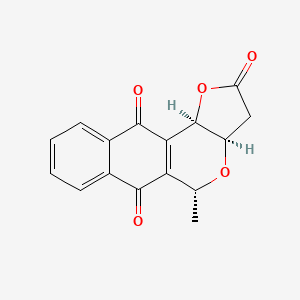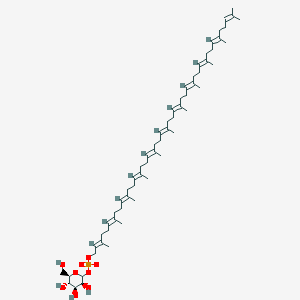
D-mannosyl undecaprenyl phosphate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-mannosyl undecaprenyl phosphate(1-) is conjugate base of D-mannosyl undecaprenyl phosphate. It is a conjugate base of a D-mannosyl undecaprenyl phosphate.
Aplicaciones Científicas De Investigación
1. Role in Glycoprotein Biosynthesis
D-Mannosyl undecaprenyl phosphate plays a crucial role in the biosynthesis of mannan in bacteria like Micrococcus lysodeikticus, where it serves as a carrier lipid for the enzymatic synthesis of mannosyl-1-phosphoryl-undecaprenol (Lahav, Chiu, & Lennarz, 1969). Similarly, in Chlamydomonas reinhardii, a unicellular green alga, it functions in glycoprotein biosynthesis, acting as an acceptor of D-mannose from GDP-D-mannose (Lang, 1984).
2. Intermediate in Glycan Biosynthesis
In various animal tissues, including calf pancreas microsomes and human lymphocytes, polyprenyl mannosyl phosphates, of which D-mannosyl undecaprenyl phosphate is a member, are implicated as intermediates in the biosynthesis of glycoproteins (Herscovics, Warren, & Jeanloz, 1974).
3. Involvement in Cellular Morphology and Function
Disruptions in the synthesis of compounds like D-mannosyl undecaprenyl phosphate can cause morphological defects in bacteria, as seen in Escherichia coli. This occurs due to sequestration of undecaprenyl phosphate, highlighting its importance in maintaining cellular structure and function (Jorgenson & Young, 2016).
4. Role in Photosynthetic Mannitol Biosynthesis
Research on the marine cyanobacterium Synechococcus sp. PCC 7002 showed that genetic modifications can enable the photosynthetic production of mannitol from CO2, using pathways that include compounds like D-mannosyl undecaprenyl phosphate (Jacobsen & Frigaard, 2014).
5. Role in Glycoconjugate Biosynthesis
D-mannosyl undecaprenyl phosphate is essential in several biochemical pathways, including N-linked protein glycosylation in eukaryotes and prokaryotes, and prokaryotic cell wall biosynthesis. This highlights its fundamental role in glycoconjugate biosynthesis (Hartley, Larkin, & Imperiali, 2008).
Propiedades
Fórmula molecular |
C61H100O9P- |
|---|---|
Peso molecular |
1008.4 g/mol |
Nombre IUPAC |
[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] phosphate |
InChI |
InChI=1S/C61H101O9P/c1-46(2)23-13-24-47(3)25-14-26-48(4)27-15-28-49(5)29-16-30-50(6)31-17-32-51(7)33-18-34-52(8)35-19-36-53(9)37-20-38-54(10)39-21-40-55(11)41-22-42-56(12)43-44-68-71(66,67)70-61-60(65)59(64)58(63)57(45-62)69-61/h23,25,27,29,31,33,35,37,39,41,43,57-65H,13-22,24,26,28,30,32,34,36,38,40,42,44-45H2,1-12H3,(H,66,67)/p-1/b47-25+,48-27+,49-29+,50-31+,51-33+,52-35+,53-37+,54-39+,55-41+,56-43+/t57-,58-,59+,60+,61?/m1/s1 |
Clave InChI |
IGWCSVFNNDSUBK-HYSPDNIISA-M |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261534.png)
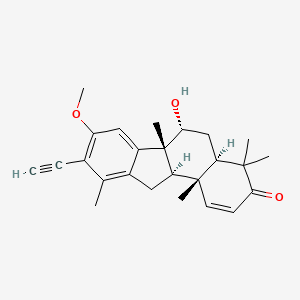

![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)
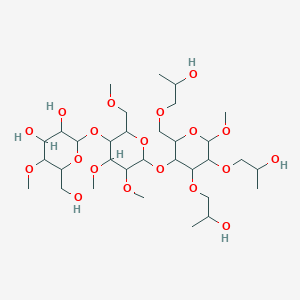

![(2R)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1261540.png)
